molecular formula C18H24N2O2 B2729199 N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide CAS No. 2411279-58-6

N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide

Cat. No. B2729199
CAS RN: 2411279-58-6
M. Wt: 300.402
InChI Key: WWJFYJCBGBUEKH-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide, also known as CYM5442, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have a wide range of biological effects.

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide is based on its ability to selectively bind to estrogen receptor alpha (ERα) and modulate its activity. By binding to ERα, N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide can either activate or inhibit the transcription of target genes, depending on the tissue and cellular context. This selective modulation of ERα activity is the basis for the diverse biological effects of N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide are diverse and depend on the tissue and cellular context. In breast cancer cells, N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide has been shown to promote bone formation and inhibit bone resorption. In cardiovascular cells, N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide in lab experiments include its high selectivity for ERα, its ability to modulate ERα activity in a tissue-specific manner, and its well-characterized mechanism of action. However, the limitations of using N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide in lab experiments include its relatively low potency and its potential for off-target effects.

Future Directions

There are several potential future directions for research on N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective analogs of N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide for use in cancer and osteoporosis research. Another area of interest is the investigation of the potential cardiovascular benefits of N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide in clinical trials. Additionally, the use of N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide in combination with other drugs or therapies may be explored as a way to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide involves the condensation of 5-ethoxypyridin-3-ylmethanol with cyclohex-3-en-1-ylmethylamine, followed by the addition of prop-2-enoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in a variety of fields, including cancer, osteoporosis, and cardiovascular disease. In cancer research, N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide has been shown to inhibit the growth of breast cancer cells by selectively targeting estrogen receptor alpha (ERα). In osteoporosis research, N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide has been shown to prevent bone loss by promoting bone formation and inhibiting bone resorption. In cardiovascular disease research, N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory effects and to reduce the risk of atherosclerosis.

properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-18(21)20(13-15-8-6-5-7-9-15)14-16-10-17(22-4-2)12-19-11-16/h3,5-6,10-12,15H,1,4,7-9,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJFYJCBGBUEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)CN(CC2CCC=CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclohex-3-en-1-ylmethyl)-N-[(5-ethoxypyridin-3-yl)methyl]prop-2-enamide

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